molecular formula C18H15FN2O2 B11328793 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide

2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide

Cat. No.: B11328793
M. Wt: 310.3 g/mol
InChI Key: JUDVKOXMYOBOES-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a quinolinyl group connected via a propanamide linkage, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated reagent to form the 4-fluorophenoxy intermediate.

    Quinoline Derivative Preparation: The quinoline derivative is synthesized separately through a series of reactions starting from aniline or other suitable precursors.

    Coupling Reaction: The final step involves coupling the 4-fluorophenoxy intermediate with the quinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(quinolin-8-yl)propanamide
  • 2-(4-bromophenoxy)-N-(quinolin-8-yl)propanamide
  • 2-(4-methylphenoxy)-N-(quinolin-8-yl)propanamide

Uniqueness

2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C18H15FN2O2/c1-12(23-15-9-7-14(19)8-10-15)18(22)21-16-6-2-4-13-5-3-11-20-17(13)16/h2-12H,1H3,(H,21,22)

InChI Key

JUDVKOXMYOBOES-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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